molecular formula C16H15BrO3 B15231276 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde

6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde

Cat. No.: B15231276
M. Wt: 335.19 g/mol
InChI Key: GDXYJXZTZAUFQV-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C16H15BrO3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzyl ether group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzoic acid.

    Reduction: 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzyl alcohol.

    Substitution: 6-Methoxy-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde.

Scientific Research Applications

6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzaldehyde
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
  • 4-Bromo-2-methoxybenzaldehyde

Uniqueness

6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde is unique due to the presence of the 4-methylbenzyl ether group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other brominated methoxybenzaldehydes and influences its reactivity and applications in various fields.

Properties

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

6-bromo-3-methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)10-20-16-13(9-18)14(17)7-8-15(16)19-2/h3-9H,10H2,1-2H3

InChI Key

GDXYJXZTZAUFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=CC(=C2C=O)Br)OC

Origin of Product

United States

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